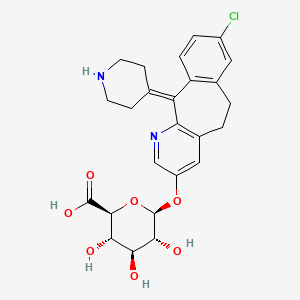

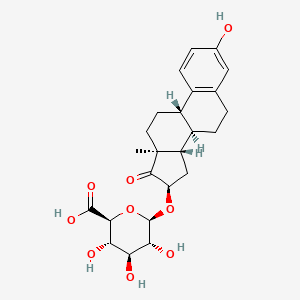

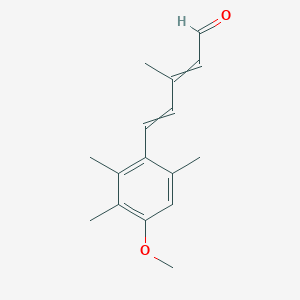

Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside and related compounds often involves the use of 2,3-O-benzyl or related 4,6-O-[alpha-(2-(2-iodophenyl)ethylthiocarbonyl)benzylidene]-mannosyl thioglycosides. These are used to introduce beta-d-mannopyranoside linkages with high yield and stereo selectivity. Following glycosylation, treatment with tributyltin hydride in toluene at reflux brings about reductive radical fragmentation directly to the 6-deoxy sugar in high yield (Crich & Yao, 2004).

Molecular Structure Analysis

The molecular structure of benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside exhibits unique features such as benzylidene acetals, which play a crucial role in its chemical behavior and reactivity. X-ray crystallographic analysis of similar compounds shows that the orientation of groups attached to the sugar ring can significantly influence the compound's physical and chemical properties (Liu, Zhang, & Zhang, 2001).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including radical fragmentation, glycosylation, and selective hydrogenolysis. These reactions are pivotal in the synthesis of beta-D-rhamnopyranosides and related sugar derivatives from D-mannosyl glycosyl donors. The process demonstrates the compound's utility in constructing complex carbohydrate structures with high stereo selectivity (Crich & Yao, 2004).

Aplicaciones Científicas De Investigación

Synthesis Techniques and Glycosylation Strategies

Selective Glycosylation Reactions : The use of Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside in glycosylation reactions demonstrates its utility in achieving selective bond formation. For instance, it has been employed in the highly diastereoselective alpha-mannopyranosylation in the absence of participating protecting groups, showcasing its ability to direct glycosidic bond formation under controlled conditions (Crich & Cai, 2000).

Propiedades

IUPAC Name |

(4aR,6S,7S,8R,8aR)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O6/c28-23-25(29-16-19-10-4-1-5-11-19)24-22(18-31-26(33-24)21-14-8-3-9-15-21)32-27(23)30-17-20-12-6-2-7-13-20/h1-15,22-28H,16-18H2/t22-,23+,24-,25-,26?,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCENHFYMICMPTH-RWCFRXEZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OC(O1)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OC(O1)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

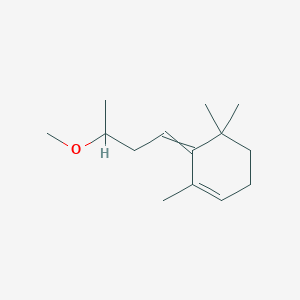

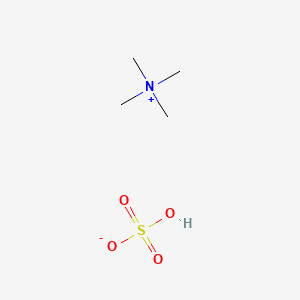

![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)

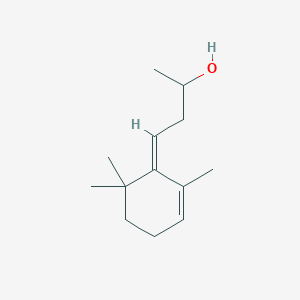

![Acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1140691.png)